3-(2-Piperidyl)azetidin-3-ol Dihydrochloride: A Next-Generation sp³-Rich Scaffold for Advanced Drug Discovery
3-(2-Piperidyl)azetidin-3-ol Dihydrochloride: A Next-Generation sp³-Rich Scaffold for Advanced Drug Discovery
Executive Summary
The transition from flat, sp²-hybridized aromatic rings to complex, sp³-rich three-dimensional architectures is a defining paradigm in modern medicinal chemistry. By increasing the fraction of sp³ carbons (Fsp³), drug developers can significantly enhance target specificity, improve aqueous solubility, and reduce off-target toxicities such as hERG inhibition. 3-(2-Piperidyl)azetidin-3-ol dihydrochloride (CAS: 2940939-64-8) represents a cutting-edge building block in this space[1],[2]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, self-validating synthetic workflows, and strategic applications in targeted therapeutics.
Structural & Physicochemical Profiling
The architecture of 3-(2-piperidyl)azetidin-3-ol combines two highly privileged saturated heterocycles—an azetidine and a piperidine—linked directly at a tertiary alcohol center. This dense functionalization creates a rigidified scaffold with defined exit vectors, ideal for probing deep hydrophobic pockets or serving as a non-cleavable linker in complex biologics.
Comparative Physicochemical Data
The table below summarizes the core metrics of this scaffold and the baseline properties of its parent heterocycles.
| Property | Value / Data | Implications for Drug Design |
| Chemical Name | 3-(2-Piperidyl)azetidin-3-ol dihydrochloride | Core scaffold identity. |
| CAS Number | 2940939-64-8 | Unique registry identifier[1],[2]. |
| Molecular Formula | C₈H₁₆N₂O · 2HCl | High density of heteroatoms; highly polar. |
| Molecular Weight | 229.15 g/mol (Salt) | Low MW fragment, ideal for lead optimization. |
| Parent pKa (Azetidine) | ~11.29 | Strongly basic, protonated at physiological pH[3],[4]. |
| Parent pKa (Piperidine) | ~11.12 | Strongly basic secondary amine[5]. |
| Topological Polar Surface Area | ~44.3 Ų (Free base) | Excellent for CNS penetration if optimized. |
Causality in Physicochemical Design: Why utilize the dihydrochloride salt rather than the free base? The free base of this diamine is highly polar, hygroscopic, and prone to oxidative degradation. By isolating the compound as a bis-hydrochloride salt, the basic nitrogen centers are fully protonated, which prevents auto-catalytic degradation and ensures long-term shelf stability for high-throughput screening libraries. Furthermore, the inherent ring strain of the azetidine (approx. 25.4 kcal/mol) alters its conformational flexibility, offering a unique spatial arrangement compared to larger macrocycles[4].
Synthetic Methodology: A Self-Validating Workflow
The synthesis of 3-(2-piperidyl)azetidin-3-ol requires precise control over highly reactive organometallic intermediates. The following protocol details the optimal synthetic route, emphasizing the mechanistic causality behind each step.
Step-by-Step Protocol
Step 1: Directed α-Lithiation of N-Boc-Piperidine
-
Procedure: Dissolve N-Boc-piperidine (1.0 eq) in anhydrous THF under an argon atmosphere. Add TMEDA (1.2 eq) and cool the system to -78 °C. Slowly add s-BuLi (1.1 eq) dropwise. Stir for 1 hour.
-
Causality: The Boc group acts as a directing group. TMEDA (tetramethylethylenediamine) is strictly required to break down the highly aggregated s-BuLi hexamers into reactive monomers. This enables kinetically favored deprotonation at the sterically hindered α-position rather than nucleophilic attack on the Boc carbonyl.
-
Self-Validation: The successful formation of the 2-lithio-N-Boc-piperidine species is visually confirmed by the reaction mixture transitioning to a distinct pale yellow/orange color.
Step 2: Nucleophilic Trapping
-
Procedure: Add a solution of N-Boc-azetidin-3-one (1.05 eq) in THF dropwise to the -78 °C mixture. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Causality: The ketone of the azetidin-3-one is highly electrophilic due to the angle strain of the 4-membered ring. The organolithium species attacks the ketone face, forming a stable tertiary alkoxide intermediate.
-
Self-Validation: Quench a 50 µL aliquot with saturated NH₄Cl and analyze via LC-MS. The disappearance of the azetidinone mass and the appearance of the N,N'-di-Boc coupled intermediate confirms successful trapping.
Step 3: Global Deprotection & Salt Precipitation
-
Procedure: Isolate the coupled intermediate via standard aqueous workup. Dissolve the crude organic residue in minimal dichloromethane (DCM). Add an excess of 4M HCl in dioxane and stir at room temperature for 3 hours.
-
Causality: Dioxane is a polar aprotic solvent that perfectly solubilizes the Boc-protected precursor. As the Boc groups are cleaved (releasing isobutylene and CO₂ gas), the resulting highly polar diamine bis-hydrochloride salt becomes entirely insoluble in the DCM/dioxane matrix.
-
Self-Validation: The reaction is self-indicating. The cessation of gas evolution and the formation of a dense, white precipitate confirm the completion of the deprotection. The product is isolated by simple vacuum filtration, bypassing the need to extract a highly water-soluble free base from an aqueous layer.
Figure 1: Step-by-step synthetic workflow for 3-(2-piperidyl)azetidin-3-ol dihydrochloride.
Orthogonal Functionalization & Reactivity
A major advantage of this scaffold is the ability to selectively functionalize the two nitrogen atoms without requiring complex protecting group strategies. This is achieved by exploiting the steric and electronic differentials between the two rings.
-
Azetidine Nitrogen: The internal bond angle of the 4-membered azetidine ring is ~90°. Consequently, the external bonds have higher s-character and are more widely splayed, making the azetidine nitrogen sterically unhindered. It reacts rapidly with mild electrophiles (e.g., reductive amination with aldehydes) at 0 °C.
-
Piperidine Nitrogen: The nitrogen in the 6-membered piperidine ring is adjacent to the fully substituted, bulky azetidinol group at the 2-position. This creates immense steric shielding. Functionalizing this position requires stronger electrophiles, excess reagents, and elevated temperatures.
Figure 2: Orthogonal functionalization pathways exploiting steric and electronic differentials.
Applications in Targeted Therapeutics
The incorporation of azetidine-piperidine motifs is rapidly expanding across multiple therapeutic modalities due to their favorable pharmacokinetic profiles.
1. PROTACs and Antibody-Drug Conjugates (ADCs) In the design of targeted protein degraders (PROTACs) and ADCs, the linker must maintain a defined spatial distance between the targeting ligand and the payload to prevent intramolecular folding (which increases lipophilicity and reduces efficacy). Azetidin-3-ol derivatives are explicitly utilized as highly rigid, non-cleavable ADC linkers and alkyl chain-based PROTAC linkers[6]. The dual-nitrogen handle of 3-(2-piperidyl)azetidin-3-ol allows for precise, bidirectional linker construction.
2. CNS-Penetrant Inhibitors and PET Tracers Achieving blood-brain barrier (BBB) penetration requires strict control over a molecule's topological polar surface area (TPSA) and lipophilicity (LogD). Piperazinyl-azetidine and piperidyl-azetidine scaffolds have been successfully deployed in the development of Monoacylglycerol Lipase (MAGL) inhibitors and Positron Emission Tomography (PET) tracers[7]. Furthermore, azetidine-based scaffolds have demonstrated profound efficacy in developing CNS-focused lead libraries and novel treatments for parasitic infections like Chagas disease[8]. The introduction of fluorine atoms onto these saturated heterocycles can further modulate their pKa and intrinsic clearance, fine-tuning their metabolic stability[9].
References
-
3-(2-piperidyl)azetidin-3-ol;dihydrochloride|CAS 2940939-64-8 TCI Chemicals 1
-
CAS号:2940939-64-8 | 3-(2-piperidyl)azetidin-3-ol;dihydrochloride Labgogo 2
-
Azetidin-3-ol hydrochloride | ADC Linker MedChemExpress 6
-
Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton PubMed Central (PMC) / NIH 7
-
Diversity-Oriented Synthesis Yields a New Drug Lead for Treatment of Chagas Disease ACS Medicinal Chemistry Letters 8
-
pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives ResearchGate 9
-
Azetidine Wikipedia3
-
Piperidine | C5H11N | CID 8082 PubChem / NIH 5
-
A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery BenchChem 4
Sources
- 1. 3-(2-piperidyl)azetidin-3-ol;dihydrochloride|CAS 2940939-64-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. CAS号:2940939-64-8|3-(2-piperidyl)azetidin-3-ol;dihydrochloride 腾准购试剂网 [labgogo.com]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
